

VX-150: A Technical Overview of its Sodium Channel Selectivity Profile

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Compound of Interest

Compound Name: VX-150

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This in-depth technical guide explores the sodium channel selectivity profile of **VX-150**, an investigational compound that has garnered significant interest for its potential in pain management. This document provides a comprehensive summary of its activity, details the experimental methods used for its characterization, and visualizes key concepts to facilitate understanding.

VX-150 is a prodrug that is rapidly converted in the body to its active metabolite, **VX-150m**. This active form is a potent and highly selective inhibitor of the voltage-gated sodium channel subtype Nav1.8.[1][2] The information presented herein pertains to the active metabolite, **VX-150m**, unless otherwise specified.

Core Mechanism of Action

VX-150m exerts its pharmacological effect by inhibiting the Nav1.8 sodium channel.[3][4] Nav1.8 is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons.[3][4] By blocking this channel, **VX-150m** can modulate the transmission of pain signals. A notable characteristic of **VX-150m**'s interaction with Nav1.8 is its "reverse use-dependence," where inhibition is relieved by repetitive depolarizations.[1][4] This suggests a strong state-dependent binding, with very weak affinity for channels with fully activated voltage sensors, despite tight binding to channels in the resting state.[1][4]

Quantitative Selectivity Profile

The active metabolite of **VX-150**, **VX-150m**, has demonstrated high potency for the human Nav1.8 channel with an IC₅₀ of 15 nM.[1][4] Preclinical data have consistently shown that **VX-150** is highly selective for Nav1.8 over other sodium channel subtypes, with a reported selectivity of over 400-fold.[2][5][6][7] While specific IC₅₀ values for other Nav subtypes are not publicly available, the following table summarizes the known quantitative and qualitative selectivity data for **VX-150m**.

Sodium Channel Subtype	IC ₅₀ (nM)	Selectivity vs. Nav1.8
Nav1.8 (human)	15	-
Nav1.1	> 6000 (estimated)	> 400-fold
Nav1.2	> 6000 (estimated)	> 400-fold
Nav1.3	> 6000 (estimated)	> 400-fold
Nav1.4	> 6000 (estimated)	> 400-fold
Nav1.5	> 6000 (estimated)	> 400-fold
Nav1.6	> 6000 (estimated)	> 400-fold
Nav1.7	> 6000 (estimated)	> 400-fold
Nav1.9	> 6000 (estimated)	> 400-fold

Note: The IC₅₀ values for Nav subtypes other than Nav1.8 are estimated based on the reported >400-fold selectivity and are meant for illustrative purposes. Specific quantitative data for these subtypes are not currently available in the public domain.

Experimental Protocols

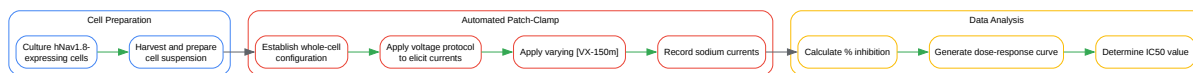
The determination of the IC₅₀ value for **VX-150m** against the human Nav1.8 sodium channel was conducted using sophisticated electrophysiological techniques. The following is a summary of the likely experimental protocol based on published research.[1]

Automated Patch-Clamp Electrophysiology

- **Cell Line:** A stable cell line expressing the human Nav1.8 channel (e.g., CHO or HEK293 cells) is used.
- **Instrumentation:** An automated patch-clamp system (e.g., QPatch) is employed for high-throughput analysis.
- **Whole-Cell Configuration:** The whole-cell patch-clamp configuration is established to allow for the recording of ionic currents across the entire cell membrane.
- **Voltage Protocol:**
 - Cells are held at a resting membrane potential of -100 mV.
 - To elicit Nav1.8 currents, a depolarizing voltage step to a potential between -20 mV and 0 mV is applied for a short duration (e.g., 20-50 ms).
- **Compound Application:**
 - **VX-150m** is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the extracellular solution.
 - The different concentrations of **VX-150m** are perfused over the cells, and the resulting inhibition of the Nav1.8 current is measured.
- **Data Analysis:**
 - The peak inward sodium current is measured before and after the application of **VX-150m** at each concentration.
 - The percentage of current inhibition is calculated for each concentration.
 - The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the maximal current, is determined by fitting the concentration-response data to a standard logistical equation.

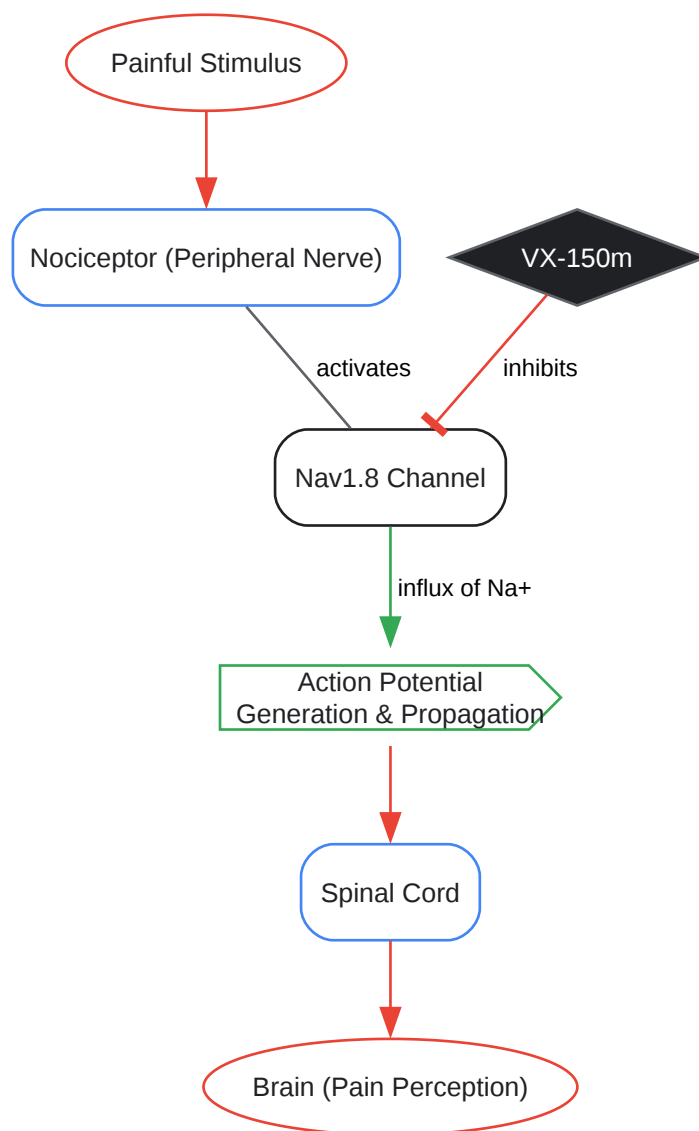
Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.



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Caption: Experimental workflow for determining the IC₅₀ of **VX-150m** on Nav1.8 channels.



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Caption: Simplified signaling pathway of pain transmission and the inhibitory action of **VX-150m**.

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References

- 1. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective Nav1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VX-150: A Technical Overview of its Sodium Channel Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590537#vx-150-sodium-channel-selectivity-profile]

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